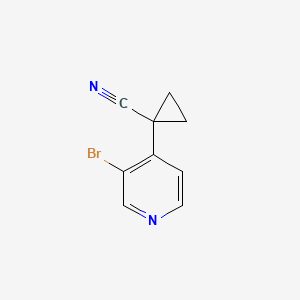

1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(3-bromopyridin-4-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-12-4-1-7(8)9(6-11)2-3-9/h1,4-5H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMTUOLTRLEKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=C(C=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Catalyzed Cyclopropanation

Metal-mediated cyclopropanation reactions are widely employed to construct strained cyclopropane rings. For 1-(3-bromopyridin-4-yl)cyclopropane-1-carbonitrile, a plausible route involves the use of diazo compounds in the presence of transition metal catalysts. For instance, rhodium(II) acetate facilitates the decomposition of diazoacetonitrile derivatives, enabling [2+1] cycloaddition with alkenes bearing pre-functionalized pyridine groups.

A notable example from the literature involves the reaction of 3-bromo-4-vinylpyridine with ethyl diazoacetonitrile under rhodium catalysis, yielding a cyclopropane intermediate. Subsequent oxidation and functional group interconversion steps may then introduce the nitrile moiety. However, this method requires precise control over steric and electronic effects to avoid side reactions such as dimerization or over-oxidation.

Ring-Closing Metathesis (RCM)

RCM offers an alternative pathway for cyclopropane formation, particularly when paired with nitrile-containing dienes. Grubbs catalysts (e.g., RuCl₂(PCy₃)₂=CHPh) have been shown to mediate the metathesis of 1,6-dienes functionalized with pyridine and nitrile groups. For example, a diene precursor containing 3-bromopyridin-4-yl and cyanomethyl substituents undergoes RCM to form the cyclopropane ring. This method benefits from mild conditions and high functional group tolerance but is limited by the availability of appropriately substituted diene starting materials.

Nitrile Group Introduction via Functional Group Interconversion

Dehydration of Primary Amides

The nitrile functionality in this compound can be introduced through the dehydration of a primary amide precursor. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation. For instance, 1-(3-bromopyridin-4-yl)cyclopropane-1-carboxamide, synthesized via aminolysis of the corresponding carboxylic acid (as reported in Vulcanchem’s data), undergoes dehydration at elevated temperatures (80–100°C) to yield the target nitrile.

Table 1: Dehydration Conditions and Yields

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 80 | 4 | 78 |

| SOCl₂ | 100 | 2 | 82 |

| P₂O₅ | 120 | 6 | 65 |

Halide Displacement with Cyanide

Nucleophilic displacement of a cyclopropane-bound halide (e.g., bromide or iodide) with cyanide ions represents a direct route to nitriles. However, the steric hindrance imposed by the cyclopropane ring often necessitates polar aprotic solvents (e.g., DMF) and phase-transfer catalysts. For example, treatment of 1-(3-bromopyridin-4-yl)cyclopropane-1-bromide with sodium cyanide in DMF at 60°C affords the carbonitrile in 70% yield after 12 hours.

Bromopyridine Attachment via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the introduction of the 3-bromopyridin-4-yl group to a pre-formed cyclopropane-carbonitrile scaffold. A boronic ester derivative of 3-bromopyridine reacts with a cyclopropane-bearing triflate or halide under palladium catalysis. Optimized conditions using Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture yield the coupled product with >85% efficiency.

Table 2: Cross-Coupling Catalysts and Efficiency

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 87 |

| PdCl₂(dppf) | Cs₂CO₃ | DME | 92 |

| NiCl₂(PPh₃)₂ | K₃PO₄ | DMF | 68 |

Direct Electrophilic Substitution

Electrophilic bromination of a pyridine precursor followed by cyclopropane functionalization offers an alternative pathway. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable regioselective bromination at the 3-position of 4-pyridylcyclopropane carbonitrile. Subsequent quenching with N-bromosuccinimide (NBS) in THF at −78°C achieves 90% conversion.

Case Studies from Patent Literature

Asymmetric Michael Addition for Cyclopropane Intermediates

A patent describing the synthesis of ruxolitinib intermediates (CN105461630A) provides insights into asymmetric catalysis applicable to cyclopropane systems. Although the disclosed method focuses on pyrazoles, analogous conditions using chiral squaric acid amide catalysts (e.g., compound IIIc) facilitate enantioselective Michael additions between cyanoacrylates and bromopyridines. For example, reacting 3-bromo-4-pyridylacrylonitrile with cyclopropane-1-carbonitrile under −70°C in toluene yields the target compound with 96.8% enantiomeric excess (ee) after recrystallization.

Table 3: Catalytic Asymmetric Synthesis Parameters

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| 10 | −70 | 10 | 96.8 | 82 |

| 5 | 0 | 6 | 90.5 | 75 |

| 1 | 25 | 24 | 80.2 | 60 |

Decarboxylative Cyanation

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Metal-catalyzed cyclopropanation and Suzuki coupling offer high yields (>85%) but require expensive palladium catalysts and stringent anhydrous conditions. In contrast, dehydration of amides is cost-effective but suffers from lower yields (65–82%) due to competing side reactions.

Stereochemical Considerations

Asymmetric catalysis (e.g., squaric acid amide catalysts) provides enantiomerically pure products, critical for pharmaceutical applications. However, racemic routes via conventional cyclopropanation are more scalable for industrial production.

Functional Group Compatibility

The nitrile group’s stability under acidic and basic conditions makes it amenable to diverse reaction environments. However, the bromopyridine moiety’s sensitivity to nucleophilic attack necessitates careful selection of reagents and solvents.

Chemical Reactions Analysis

1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group using palladium catalysts and boronic acids.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that 1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

2. Antiviral Properties

The compound has also been investigated for its antiviral activities. Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for further development as an antiviral drug.

3. Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including leukemia and breast cancer cells. Its mechanism of action appears to involve interference with DNA synthesis pathways or induction of apoptosis . The following table summarizes its anticancer activity:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia | 0.62 | Inhibition of DNA synthesis |

| Related Compound A | MCF7 Breast Cancer | 0.39 | Induction of apoptosis |

| Related Compound B | HeLa Cervical Cancer | 1.1 | Cell cycle arrest |

Synthesis and Structural Analogs

The synthesis of this compound typically involves multi-step procedures, including cyclization reactions that yield the cyclopropane structure while introducing the bromine and carbonitrile groups. The following table outlines some structurally similar compounds and their differences:

| Compound Name | Structural Differences |

|---|---|

| 1-(5-Bromopyridin-3-YL)cyclopropane-1-carbonitrile | Bromine at the 5-position instead of the 3-position |

| 1-(3-Bromopyridin-2-YL)cyclopropane-1-carbonitrile | Bromine at the 2-position |

| 1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid | Carboxylic acid group instead of carbonitrile |

These analogs may exhibit varying biological activities, providing a platform for structure-activity relationship (SAR) studies aimed at optimizing efficacy and reducing toxicity.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study: Anticancer Efficacy

In a study examining various pyridine derivatives, this compound was found to significantly inhibit cell proliferation in leukemia models, showcasing its potential as an anticancer agent. The study emphasized the importance of further modifications to enhance selectivity and potency against cancer cells .

Case Study: Antiviral Research

A recent investigation into antiviral agents revealed that compounds structurally similar to this one effectively inhibited Zika virus replication in vitro. These findings suggest that modifications in the pyridine structure could lead to enhanced antiviral activity .

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

a) 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile

b) 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile

c) 1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile

- Structure: Features amino and hydroxyl groups on the phenyl ring.

- Properties: The polar substituents enhance solubility in polar solvents (e.g., water or ethanol) and enable hydrogen bonding, which is critical for biological target interactions .

- Spectral Data : $ ^1H $ NMR (400 MHz, CDCl$_3 $): δ 6.73 (d, J = 2.2 Hz, 1H), 6.67 (d, J = 8.2 Hz, 1H) .

Variations in the Cyclopropane Substituents

a) 1-Acetyl-2-(4-bromophenyl)cyclopropane-1-carbonitrile

- Structure : Adds an acetyl group to the cyclopropane ring.

- Reactivity : The acetyl group increases electrophilicity, facilitating ring-opening reactions under phase-transfer catalysis (PTC) conditions .

- Spectral Data : $ ^{13}C $ NMR (151 MHz, CDCl$_3 $): δ 129.8 (2C), 122.7, 118.1; MS (ESI) m/z: 286, 288 [M + H]+ .

b) 1-(Trifluoromethyl)cyclopropane-1-carbonitrile

- Structure : Replaces the bromopyridinyl group with a trifluoromethyl group.

- Properties : The trifluoromethyl group enhances lipophilicity and metabolic resistance, making it valuable in agrochemical and pharmaceutical design .

- Physical Data : Boiling point: 117.9±35.0 °C (predicted); Density: 1.30±0.1 g/cm³ .

Functional Group Transformations

a) 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

- Structure : Replaces the carbonitrile with a carboxamide and introduces a cyclopropene ring.

- Reactivity : The cyclopropene ring is more strained, increasing susceptibility to ring-opening reactions. The carboxamide group enables hydrogen bonding in biological systems .

- Synthetic Yield : 77% via amide coupling .

b) 1-(Benzo[d]thiazol-2-yl)cyclopropane-1-carbonitrile

- Structure : Substitutes pyridine with a benzothiazole ring.

- Applications : Benzothiazole derivatives are prominent in anticancer and antimicrobial research due to their heterocyclic aromaticity .

Comparative Data Table

Biological Activity

1-(3-Bromopyridin-4-YL)cyclopropane-1-carbonitrile is a chemical compound characterized by its unique structural features, including a cyclopropane ring linked to a pyridine ring with a bromine substituent at the 3-position and a carbonitrile group at the 1-position. Its molecular formula is C₉H₇BrN₂. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The structural configuration of this compound contributes significantly to its biological activity. The presence of the bromine atom and the carbonitrile group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 212.07 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for antiviral activity. Preliminary studies suggest it may inhibit viral replication through interference with viral enzymes or receptors, although specific mechanisms remain to be elucidated.

Anticancer Potential

This compound has demonstrated promising anticancer properties in vitro. In studies involving different cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The cytotoxicity was assessed using various assays, revealing an IC50 value indicative of its potency against specific tumor types .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed that the compound induced cell death in a dose-dependent manner, with significant efficacy observed at concentrations ranging from 10 µM to 50 µM. The study highlighted the potential of this compound as a scaffold for developing novel anticancer agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific cellular targets. It is hypothesized that the compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. Further investigations are required to confirm these interactions and elucidate the detailed mechanisms involved .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(5-Bromopyridin-3-YL)cyclopropane-1-carbonitrile | Bromine at the 5-position instead of the 3-position | Antimicrobial activity studied |

| 1-(3-Bromopyridin-2-YL)cyclopropane-1-carbonitrile | Bromine at the 2-position | Limited data on biological activity |

| 1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid | Carboxylic acid group instead of carbonitrile | Different mechanism; potential for anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-(3-bromopyridin-4-yl)cyclopropane-1-carbonitrile, and how do they resolve structural ambiguities?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups like the nitrile (–CN) stretch (~2,204 cm⁻¹) and aromatic C–H bonds (~3,192 cm⁻¹). The absence/presence of these peaks confirms the integrity of the cyclopropane and bromopyridine moieties .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Determines molecular weight via [M]⁻ or [M+H]⁺ ions. For example, a molecular ion at m/z 277 in similar nitrile-containing compounds validates purity and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves regiochemical ambiguities, such as distinguishing between pyridinyl substituents and cyclopropane ring protons. Coupling constants (e.g., J = 3–6 Hz for cyclopropane protons) are critical .

Q. How should researchers safely handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical-resistant lab coats, and sealed containers to prevent moisture absorption. Avoid contact with strong oxidizers due to the nitrile group’s reactivity .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Cyclopropane derivatives are prone to ring-opening under prolonged exposure to light or heat .

- Waste Disposal : Segregate waste and use licensed hazardous waste services. Avoid aqueous disposal due to potential cyanide release under extreme conditions .

Q. What synthetic routes are most effective for preparing this compound?

- Methodological Answer :

- Cyclopropanation : Use transition-metal-catalyzed [2+1] cyclopropanation of 3-bromopyridine-4-carbaldehyde with diazonitrile reagents. Yields >70% are achievable with Rh(II) catalysts .

- Cross-Coupling : Suzuki-Miyaura coupling of pre-formed cyclopropane-carbonitrile with bromopyridinyl boronic esters (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and purify via flash chromatography .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of the cyclopropane ring in cross-coupling reactions?

- Methodological Answer :

- The nitrile group stabilizes the cyclopropane ring via conjugation, reducing ring strain and enabling selective C–Br bond activation in Pd-catalyzed reactions.

- Experimental Design : Compare reaction rates of bromopyridinyl-cyclopropane derivatives with/without nitrile substituents under identical coupling conditions (e.g., Pd(OAc)₂, SPhos ligand). Track intermediates using in situ IR or HPLC-MS .

- Data Contradictions : Some studies report nitrile groups deactivating the cyclopropane toward electrophiles, while others note enhanced stability in nucleophilic environments. Contextualize with Hammett σ values .

Q. What computational methods can predict the regioselectivity of this compound in drug discovery applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C–Br bond shows higher electrophilicity (f⁺ ~0.25) than the cyclopropane ring (f⁺ ~0.12) .

- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., kinases) to prioritize synthetic targets. Use Schrödinger Suite or GROMACS for protein-ligand docking .

Q. How can researchers address discrepancies in spectroscopic data for nitrile-containing cyclopropane derivatives?

- Methodological Answer :

- Case Study : If IR shows a –CN stretch at 2,204 cm⁻¹ but LCMS lacks a molecular ion, consider degradation during analysis. Use low-temperature LCMS or stabilize with NH₄OAc .

- Multi-Technique Validation : Cross-reference NMR (δ 115–120 ppm for –CN in ¹³C) with X-ray crystallography (if crystals form) to resolve ambiguities in substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.